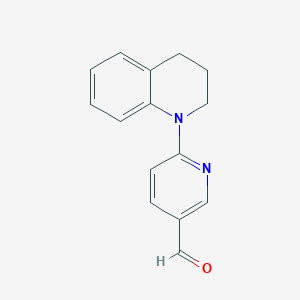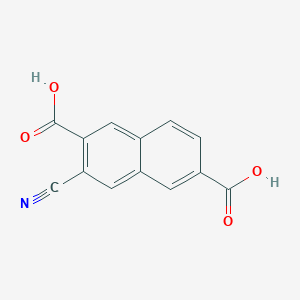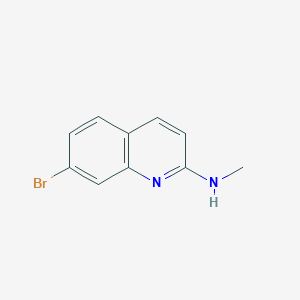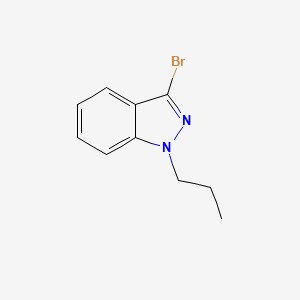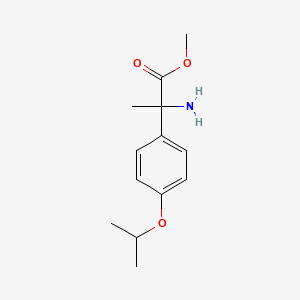
3-Bromo-6-fluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-6-fluor-2H-chromen-2-on ist ein Derivat von Cumarin, einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin, Landwirtschaft und Industrie bekannt sind. Diese Verbindung weist ein Bromatom an der dritten Position und ein Fluoratom an der sechsten Position auf dem Chromen-2-on-Gerüst auf, das eine Benzopyranon-Struktur ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-6-fluor-2H-chromen-2-on umfasst typischerweise die Bromierung und Fluorierung eines Chromen-2-on-Vorläufers. Eine übliche Methode beinhaltet die Verwendung von Brom und einem Fluorierungsmittel unter kontrollierten Bedingungen, um das gewünschte Substitutionsschema zu erreichen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril durchgeführt, wobei die Temperatur und die Reaktionszeit sorgfältig überwacht werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Brom-6-fluor-2H-chromen-2-on kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Prozess würde auf Kosteneffizienz und Effizienz optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Leistung zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2H-chromen-2-one typically involves the bromination and fluorination of a chromen-2-one precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-6-fluor-2H-chromen-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Fluoratome können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid oder Kaliumcarbonat in Lösungsmitteln wie DMF oder DMSO.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Substitutionsreaktionen verschiedene halogenierte oder alkylierte Derivate ergeben, während Oxidation und Reduktion zu verschiedenen oxygenierten oder deoxygenierten Verbindungen führen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-6-fluor-2H-chromen-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise könnte seine Antikrebsaktivität auf seine Fähigkeit zurückzuführen sein, bestimmte Enzyme oder Signalwege zu hemmen, die an Zellproliferation und -überleben beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischem biologischem Kontext und Anwendung variieren .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-6-chlor-2-fluorpyridin
- 3-Brom-6-fluor-4H-1-benzopyran-4-on
- 3-Acetyl-6-brom-2H-chromen-2-on
Einzigartigkeit
3-Brom-6-fluor-2H-chromen-2-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Selektivität bei chemischen Reaktionen sowie unterschiedliche Grade biologischer Aktivität aufweisen .
Eigenschaften
Molekularformel |
C9H4BrFO2 |
|---|---|
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
3-bromo-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
InChI-Schlüssel |
JJYBTHHDSWCEDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



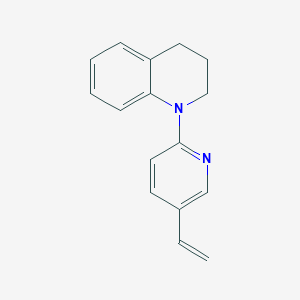
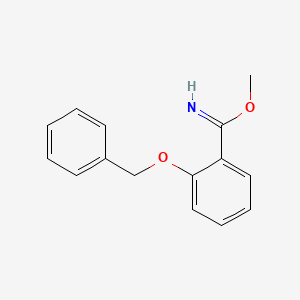


![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
